1-(2-Phenoxyethyl)cyclopentan-1-amine
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Overview
Description
1-(2-Phenoxyethyl)cyclopentan-1-amine is an organic compound with the molecular formula C13H19NO It is a member of the phenoxyalkyl amine family, characterized by the presence of a phenoxy group linked to an amine group via an alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenoxyethyl)cyclopentan-1-amine can be synthesized through various methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction between 2-phenoxyethyl bromide and cyclopentan-1-amine under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenoxyethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, Lewis acids.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated phenoxyethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. For instance, it can act as an inverse agonist at the histamine H3 receptor, modulating neurotransmitter release in the central nervous system. The compound’s structure allows it to bind to the receptor and inhibit its activity, leading to various physiological effects .
Comparison with Similar Compounds
- 1-(2-Phenoxyethyl)piperidine
- 4-(2-Phenoxyethyl)morpholine
Comparison: 1-(2-Phenoxyethyl)cyclopentan-1-amine is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties compared to its piperidine and morpholine counterparts. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug design and medicinal chemistry .
Biological Activity
1-(2-Phenoxyethyl)cyclopentan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure suggests that the compound may interact with various biological targets due to its phenoxyethyl group and cyclopentane ring.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, several hypotheses based on structural activity relationships (SAR) from related compounds can be proposed:
- Binding Affinity : The phenoxyethyl moiety may enhance binding to neurotransmitter receptors or transporters, influencing their activity and leading to altered physiological responses.
- Modulation of Enzyme Activity : Similar compounds have been shown to inhibit or activate specific enzymes involved in neurotransmitter synthesis or degradation, potentially leading to increased levels of certain neurotransmitters in the synaptic cleft.
Case Studies and Research Findings
A review of existing literature highlights several key findings regarding the biological activity of this compound:
Detailed Research Findings
- Neurotransmitter Systems : A study indicated that compounds with similar structures could affect serotonin and dopamine pathways, suggesting that this compound might also influence these systems .
- Antimicrobial Activity : Research into related compounds has shown promising antimicrobial effects against various pathogens, indicating a potential for this compound to exhibit similar properties .
- Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is crucial for determining its therapeutic viability. Studies on related compounds suggest that modifications to the structure can significantly alter absorption, distribution, metabolism, and excretion (ADME) profiles .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(2-phenoxyethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19NO/c14-13(8-4-5-9-13)10-11-15-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,14H2 |
InChI Key |
ZLRYAYYFCOYSJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCOC2=CC=CC=C2)N |
Origin of Product |
United States |
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